Product packaging for Dihexyl sulfosuccinate(Cat. No.:CAS No. 23243-42-7)

Dihexyl sulfosuccinate

Cat. No.: B1202579
CAS No.: 23243-42-7
M. Wt: 366.5 g/mol
InChI Key: SOSQXPIKTBUEKF-UHFFFAOYSA-N
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Description

Contextualization of Dihexyl Sulfosuccinate (B1259242) as a Dialkyl Sulfosuccinate Anionic Surfactant in Scientific Literature

Sodium dihexyl sulfosuccinate is an organic chemical compound classified as a dialkyl sulfosuccinate. vulcanchem.comevitachem.com Its molecular structure consists of a sulfosuccinic acid backbone with two hexyl chains attached through ester linkages, and a sodium counter-ion balancing the negative charge of the sulfonate group. vulcanchem.comevitachem.com This amphiphilic structure, containing both a polar (hydrophilic) sulfonate head group and non-polar (hydrophobic) hydrocarbon tails, defines its character as an anionic surfactant. vulcanchem.comcymitquimica.com

In scientific literature, sodium this compound is recognized for its ability to lower the surface and interfacial tension between different phases, such as oil and water. vulcanchem.comcymitquimica.com When dissolved in an aqueous solution above a specific concentration, known as the critical micelle concentration (CMC), its molecules self-assemble into aggregates called micelles. vulcanchem.com This behavior is fundamental to its function as a wetting, emulsifying, and dispersing agent. evitachem.comcymitquimica.com The synthesis of this compound typically involves a two-step process: the esterification of maleic anhydride (B1165640) with hexanol, followed by sulfonation of the resulting dihexyl maleate (B1232345) with a sulfite-containing compound like sodium bisulfite. evitachem.comgoogle.com

The compound is identified by the CAS Number 3006-15-3. vulcanchem.comsigmaaldrich.commerckmillipore.com Its chemical formula is C₁₆H₂₉NaO₇S, and it has a molecular weight of approximately 388.46 g/mol . evitachem.comsigmaaldrich.commerckmillipore.com

Significance and Research Trajectory of Dialkyl Sulfosuccinates in Modern Chemistry

The dialkyl sulfosuccinate class of anionic surfactants is a significant area of study in modern chemistry due to their versatile properties and wide range of applications. mdpi.comresearchgate.netresearchgate.net These compounds are valued for their excellent emulsifying, wetting, dispersing, and foaming capabilities. researchgate.netresearchgate.net A prominent member of this family is sodium bis(2-ethylhexyl) sulfosuccinate (often referred to as AOT), which has been extensively studied for its remarkable ability to form microemulsions, sometimes without the need for a co-surfactant. mdpi.comatamanchemicals.com

The research trajectory of dialkyl sulfosuccinates has been driven by the desire to understand the relationship between their molecular structure—specifically the length and branching of the alkyl chains—and their physicochemical properties. researchgate.netumich.edu Key areas of investigation include:

Aggregation Behavior: Studies focus on their self-assembly in various solvents, determining their critical micelle concentration (CMC), micelle shape, and aggregation numbers. cdnsciencepub.comacs.orgcdnsciencepub.com

Phase Behavior: Research explores the formation of different phases, such as micelles and microemulsions, in aqueous and non-aqueous solutions. atamanchemicals.comumich.eduresearchgate.net

Interfacial Properties: Scientists investigate their efficiency in reducing surface and interfacial tension, which is crucial for applications like emulsion polymerization, enhanced oil recovery, and the formulation of paints, cosmetics, and textiles. mdpi.comresearchgate.netpcc.eu

Comparative studies within the homologous series, for instance comparing dihexyl, dioctyl, and other variants, provide fundamental insights into how modifying the hydrophobic tails affects surfactant performance, solubility, and the geometry of the aggregates formed. umich.educdnsciencepub.comcdnsciencepub.com This research is vital for tailoring surfactants to specific industrial and scientific applications, from creating stable nano-dispersions to formulating effective cleaning agents. researchgate.netpcc.eu

Scope and Objectives of Academic Inquiry into this compound Systems

Academic inquiry into sodium this compound (SDHS) systems is often aimed at elucidating its specific role and behavior in comparison to other, more extensively studied, dialkyl sulfosuccinates like AOT. The shorter hexyl chains of SDHS make it more hydrophilic than AOT, influencing its aggregation and solubilization properties. umich.eduresearchgate.net

Key research objectives found in the scientific literature include:

Determining Fundamental Physicochemical Properties: A primary goal is to characterize the basic surfactant properties of SDHS, such as its critical micelle concentration (CMC) and micelle aggregation number in aqueous solutions. Studies have determined an aggregation number of 38 for SDHS, indicating the formation of spherical micelles. cdnsciencepub.comcdnsciencepub.com

Investigating Microemulsion and Phase Behavior: Researchers study the ability of SDHS to form microemulsions, often in combination with more hydrophobic surfactants like AOT. One study investigated a system of water, isooctane (B107328), and a blend of SDHS and AOT, finding that it could produce Winsor I, III, and II equilibria by adjusting salinity, providing insight into how surfactant blends can be used to control interfacial curvature. researchgate.net

Selective Solubilization Studies: Academic work has explored the use of SDHS in creating microemulsions for selective solubilization of mixed organic pollutants. For example, the selective solubilization of benzene (B151609) from benzene-limonene mixtures in SDHS-based microemulsions was investigated, developing a model to predict selectivity based on electrolyte concentration and oil phase composition. nih.gov

Comparative Analysis within the Homologous Series: A significant objective is to compare the properties of SDHS with its counterparts. Research has shown that the water-solubilizing capability of di-(n-hexyl) sodium sulfosuccinate in n-octane is significantly lower than that of AOT, highlighting the critical effect of alkyl chain structure on surfactant function. umich.edu

These academic inquiries aim to build a comprehensive understanding of how the specific molecular structure of sodium this compound dictates its performance, enabling its more effective use in targeted applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H30O7S B1202579 Dihexyl sulfosuccinate CAS No. 23243-42-7

Properties

CAS No.

23243-42-7

Molecular Formula

C16H30O7S

Molecular Weight

366.5 g/mol

IUPAC Name

1,4-dihexoxy-1,4-dioxobutane-2-sulfonic acid

InChI

InChI=1S/C16H30O7S/c1-3-5-7-9-11-22-15(17)13-14(24(19,20)21)16(18)23-12-10-8-6-4-2/h14H,3-13H2,1-2H3,(H,19,20,21)

InChI Key

SOSQXPIKTBUEKF-UHFFFAOYSA-N

SMILES

CCCCCCOC(=O)CC(C(=O)OCCCCCC)S(=O)(=O)O

Canonical SMILES

CCCCCCOC(=O)CC(C(=O)OCCCCCC)S(=O)(=O)O

Other CAS No.

23243-42-7

Synonyms

DHSS
di-n-hexyl sulfosuccinate
dihexyl sulfosuccinate

Origin of Product

United States

Synthetic Pathways and Advanced Chemical Derivatization of Dihexyl Sulfosuccinate

Established Methodologies for the Esterification of Maleic Anhydride (B1165640) with Hexyl Alcohols

Traditional synthesis involves reacting maleic anhydride with an excess of hexyl alcohol (including straight-chain and branched-chain isomers) under the influence of an acid catalyst. google.com Commonly used catalysts include sulfuric acid and p-toluenesulfonic acid. google.comzbaqchem.com The reaction conditions can vary significantly. Some methods employ high temperatures, ranging from 148°C to 218°C, for a duration of 120 to 240 minutes. google.com Alternative approaches utilize lower temperatures (120°C to 140°C) over a more extended period of 360 to 420 minutes, often under reduced pressure. google.com

A more refined method involves using p-toluenesulfonic acid as the catalyst with a specific molar ratio of maleic anhydride to hexanol of 1:2.10-2.30. google.com This process maintains a reaction temperature of 130 ± 5°C for a shorter duration of 10 to 30 minutes, followed by a dehydration step at the same temperature for 60 to 120 minutes. google.com The formation of byproducts like maleic acid and fumaric acid presents a challenge in this stage, as they can necessitate additional purification steps. zbaqchem.com

The kinetics of the esterification of maleic anhydride with hexan-1-ol have been studied, revealing that the reaction is first-order with respect to the monoester when catalyzed by sulfuric acid. researchgate.netresearchgate.net The reaction rate is also directly proportional to the catalyst concentration. researchgate.netresearchgate.net

Sulfonation Reaction Mechanisms and Optimization for Dihexyl Maleate (B1232345)

Following the esterification, the dihexyl maleate undergoes sulfonation to introduce the hydrophilic sulfonate group, thereby creating the amphiphilic dihexyl sulfosuccinate (B1259242). evitachem.comatamankimya.com This is typically achieved by reacting the dihexyl maleate with a sulfonating agent, such as sodium bisulfite or sodium pyrosulfite. google.comevitachem.com

The sulfonation reaction mechanism involves the addition of the bisulfite ion across the double bond of the maleate ester. This is an electrophilic substitution reaction. youtube.comresearchgate.net The process is generally carried out at elevated temperatures, typically between 100°C and 110°C. evitachem.com

Optimization of this step is crucial for maximizing the yield and purity of the final product. One patented method describes a process where the by-product of the esterification, maleic acid monohexyl ester, is neutralized with an alkali to form a sodium salt. google.com This salt then acts as a phase transfer catalyst in the subsequent sulfonation reaction, eliminating the need to add an external catalyst and thereby reducing raw material consumption and potential impurities. google.com The reaction is conducted under a nitrogen atmosphere, and after an initial heating period of 10-30 minutes to reach 103 ± 3°C, the mixture is matured for 150-300 minutes at 100-110°C. google.com The tail gas from the sulfonation reaction, which may contain sulfur dioxide, can be absorbed by a dilute alkaline solution and recycled back into the sulfonation process, minimizing waste. google.com

Novel Synthetic Approaches and Catalytic Systems in Dihexyl Sulfosuccinate Production

Recent advancements in the synthesis of this compound have focused on improving efficiency, reducing environmental impact, and enhancing product quality through novel catalytic systems and adherence to green chemistry principles. google.comresearchgate.net

Heterogeneous Catalysis in Diester and Sulfonation Steps

A significant development in the synthesis of sulfosuccinate esters is the use of heterogeneous catalysts. sid.ir Solid acid catalysts, such as sulfonated polystyrene resins (e.g., Amberlyst-15), have been successfully employed for both the esterification of maleic anhydride and the subsequent sulfonation of the resulting diester. researchgate.netsid.iringentaconnect.com

The use of heterogeneous catalysts offers several advantages over traditional homogeneous catalysts like sulfuric acid or p-toluenesulfonic acid. sid.ir These benefits include:

Easy Separation and Recyclability: The solid catalyst can be easily removed from the reaction mixture by simple filtration, allowing for its reuse in multiple reaction cycles without a significant loss of activity. researchgate.netsid.iringentaconnect.com This simplifies the purification process and reduces waste.

Milder Reaction Conditions: Heterogeneous catalysts can facilitate the reaction under milder conditions, potentially reducing energy consumption and the formation of unwanted by-products. ingentaconnect.com

Improved Selectivity: These catalysts can offer higher selectivity towards the desired product, minimizing side reactions. sid.ir

For instance, Amberlyst-15 has been shown to be an effective and recyclable catalyst for the synthesis of dioctyl sodium sulfosuccinate, a close analog of this compound. researchgate.netingentaconnect.com Another innovative approach involves the use of a carbon-based solid acid catalyst for the synthesis of a related compound, ethylene (B1197577) glycol dihexyl disuccinate. google.com

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of this compound to create more sustainable and environmentally friendly processes. asau.ruacs.org Key aspects of this approach include:

Atom Economy: Designing synthetic methods to maximize the incorporation of all materials used in the process into the final product. acs.org The use of recyclable catalysts and the in-situ generation of phase transfer catalysts contribute to a higher atom economy. google.comsid.ir

Use of Safer Chemicals: Employing less hazardous substances in the reaction process. acs.org The shift from corrosive homogeneous acids to solid, recyclable catalysts aligns with this principle. sid.ir

Energy Efficiency: Conducting reactions at lower temperatures and pressures reduces energy consumption. google.com Some novel methods have successfully lowered the esterification temperature from the 148-218°C range to around 130°C. google.com

Waste Prevention: Minimizing or eliminating waste generation. acs.org Recycling of sulfonated wastewater and unreacted alcohols are examples of waste reduction strategies. google.comvulcanchem.com

Use of Renewable Feedstocks: While not yet widely implemented for this compound, there is a growing interest in using bio-based feedstocks for the production of surfactants. zbaqchem.comgoogle.com

One patented method for preparing dihexyl sodium sulfosuccinate highlights several green chemistry advantages, including reduced raw material consumption, lower energy use, and the recycling of sulfonated wastewater. google.com

Purification and Isolation Techniques for Synthetic this compound Products

After synthesis, the crude this compound product requires purification to remove unreacted starting materials, by-products, and the catalyst. The specific purification method depends on the synthetic route and the nature of the impurities.

When homogeneous catalysts are used, the purification process can be more complex, often requiring washing, vacuum distillation, dehydration, and dealcoholization steps. google.com These steps are necessary to remove the catalyst and any residual alcohol or water. google.com

In contrast, the use of heterogeneous catalysts simplifies the purification process significantly. sid.ir The solid catalyst can be easily separated by filtration. ingentaconnect.com For related sulfosuccinates, purification methods such as dissolving the product in methanol (B129727) to precipitate inorganic salts, followed by extraction with hexane (B92381), have been described. atamankimya.com Azeotropic distillation with benzene (B151609) can be used to remove residual water. atamankimya.com The final product is often a white solid that is crushed and dried under a vacuum. atamankimya.com

For some applications, the product is obtained as an aqueous solution. biosynth.com In industrial settings, after the sulfonation reaction, the mixture may be allowed to stand and separate into layers, with the desired product being isolated. chemicalbook.com

Chemical Modification and Functionalization Strategies for this compound Derivatives

The basic this compound structure can be chemically modified to create derivatives with tailored properties for specific applications. These modifications often target the ester groups or involve the introduction of new functional groups.

While specific examples of the chemical modification of this compound are not extensively detailed in the provided search results, strategies for analogous sulfosuccinate compounds can be inferred. For instance, the properties of sulfosuccinates can be tuned by varying the length and branching of the alkyl chains. researchgate.net This suggests that using different isomers of hexyl alcohol or other alcohols during the initial esterification step can lead to a range of this compound derivatives with varying solubility and surfactant properties. researchgate.net

Furthermore, the sulfosuccinate backbone itself can be a point of modification. For example, a method has been disclosed for preparing disodium (B8443419) ethylene glycol this compound. google.com This involves first reacting maleic anhydride with ethylene glycol to form ethylene glycol bis(monomaleate), which is then esterified with hexanol and subsequently sulfonated. google.com This introduces an ethylene glycol linker into the structure, which would alter the compound's physical and chemical properties.

Functionalization can also be achieved by reacting the hydroxyl groups of related compounds, such as alkyl polyglucosides, with reagents to introduce sulfosuccinate groups. google.com While this is a different synthetic approach, it highlights the versatility of the sulfosuccinate moiety in creating functionalized surfactants. The goal of such modifications is often to enhance performance in specific applications, such as improving solubility, altering emulsifying power, or increasing biodegradability. google.comresearchgate.net

Interfacial and Colloidal Science of Dihexyl Sulfosuccinate Systems

Micellar Aggregation Behavior and Critical Micelle Concentration (CMC) Determinations

Surfactants, when dispersed in a solvent, have the unique ability to self-assemble into organized structures known as micelles once a certain concentration, the critical micelle concentration (CMC), is reached. wikipedia.org Below the CMC, surfactant molecules exist predominantly as monomers. However, as the concentration increases to the CMC, the molecules aggregate to minimize the unfavorable contact between their hydrophobic tails and the aqueous environment. nepjol.info This phenomenon is fundamental to the surfactant's utility in various applications. vulcanchem.com The CMC is a critical parameter, often determined by observing the sharp change in a physical property of the solution, such as surface tension, as a function of surfactant concentration. nepjol.info

Thermodynamics of Micellization in Aqueous and Mixed Solvent Systems

The process of micellization is governed by thermodynamic principles, primarily the change in Gibbs free energy (ΔG°mic), enthalpy (ΔH°mic), and entropy (ΔS°mic). A spontaneous micellization process is characterized by a negative ΔG°mic. This spontaneity is often driven by a significant positive entropy change, resulting from the release of structured water molecules from around the hydrophobic tails of the surfactant monomers into the bulk solvent—a phenomenon known as the hydrophobic effect. ijert.org The enthalpy of micellization can be either exothermic or endothermic, depending on the specific surfactant-solvent system and temperature. researchgate.netcore.ac.uk

In mixed solvent systems, such as water-ethylene (B12542467) glycol mixtures, the thermodynamics of micellization can be significantly altered. The addition of a co-solvent like ethylene (B1197577) glycol can make the solvent medium more nonpolar, which generally leads to a less favorable (less negative) Gibbs free energy of micellization. ijert.org This is because the increased solubility of the surfactant's hydrophobic tail in the mixed solvent reduces the driving force for aggregation. researchgate.net Consequently, the CMC of the surfactant tends to increase in the presence of such co-solvents. ijert.orgacademicjournals.org The enthalpy of micellization often becomes more exothermic in these mixed systems, indicating different energetic interactions between the surfactant, water, and the co-solvent. ijert.org

Table 1: Thermodynamic Parameters of Micellization for Anionic Surfactants in Different Solvent Systems

Surfactant System ΔG°mic (kJ/mol) ΔH°mic (kJ/mol) TΔS°mic (kJ/mol) Reference
SDS in Water - Negative Positive ijert.org
SDS in Water-Ethylene Glycol Less Negative More Negative Lower ijert.org

Note: This table presents generalized trends for anionic surfactants like SDS, which are expected to be similar for dihexyl sulfosuccinate (B1259242).

Influence of Molecular Structure on Aggregate Morphology and Size

The molecular architecture of a surfactant plays a pivotal role in determining the size and shape of the aggregates it forms in solution. wikipedia.org For sulfosuccinate surfactants, factors such as the length and branching of the alkyl chains are critical. mdpi.com For instance, dioctyl sodium sulfosuccinate (AOT), a close relative of dihexyl sulfosuccinate, is known to form reverse micelles in non-polar solvents, with the size and shape of these aggregates being highly dependent on the water-to-surfactant ratio. rsc.org At low water content, these reverse micelles can be elongated and dynamic, while at higher water content, they tend to form more stable, spherical structures. rsc.org

In aqueous solutions, the balance between the hydrophilic head group and the hydrophobic tails, often quantified by the critical packing parameter, dictates whether the surfactant will form spherical micelles, cylindrical micelles, vesicles, or lamellar structures. researchgate.net Shorter or branched alkyl chains, like the hexyl groups in this compound, can influence the packing efficiency of the surfactant molecules within the micelle, thereby affecting its size and morphology. mdpi.com For example, branched tails can increase the effective cross-sectional area of the hydrophobic portion, which can favor the formation of smaller, more spherical micelles compared to their linear-chain counterparts. mdpi.com

Adsorption Phenomena at Diverse Interfaces

A key characteristic of surfactants is their tendency to adsorb at interfaces, such as the boundary between a liquid and air, or between two immiscible liquids like oil and water. wikipedia.org This adsorption is driven by the amphiphilic nature of the surfactant molecule, which seeks to orient itself to minimize the free energy of the system. vulcanchem.com

Liquid-Air Interfacial Tension Reduction Mechanisms

When this compound is added to water, its molecules migrate to the surface, orienting themselves with their hydrophilic sulfonate heads in the water and their hydrophobic hexyl tails pointing towards the air. vulcanchem.com This accumulation of surfactant molecules at the liquid-air interface disrupts the cohesive energy of the water molecules at the surface, leading to a reduction in surface tension. wikipedia.orgnepjol.info As the concentration of the surfactant in the bulk solution increases, the surface becomes more populated with surfactant molecules, causing a progressive decrease in surface tension until the CMC is reached. nepjol.info At and above the CMC, the surface becomes saturated with surfactant molecules, and any further addition of surfactant leads to the formation of micelles in the bulk solution rather than a significant further reduction in surface tension. nepjol.infolsu.edu The efficiency of a surfactant in reducing surface tension is a measure of its surface activity.

Oil-Water Interfacial Tension Minimization and Ultralow Interfacial Tension Studies

In systems containing both oil and water, this compound adsorbs at the oil-water interface, again with the hydrophilic head in the aqueous phase and the hydrophobic tails in the oil phase. vulcanchem.com This adsorption significantly lowers the interfacial tension (IFT) between the two immiscible liquids. nih.govmdpi.com The reduction in IFT is crucial for the formation of stable emulsions, where one liquid is dispersed as small droplets within the other. mdpi.com

The ability to achieve ultralow interfacial tension (values less than 10-2 mN/m) is of particular interest in applications such as enhanced oil recovery. researchgate.netnih.gov Attaining such low IFTs often requires optimizing the surfactant structure and the system conditions, such as salinity and temperature. psu.edu For sulfosuccinate surfactants, the interplay between the surfactant's partitioning between the oil and water phases and its aggregation behavior at the interface is critical for minimizing IFT. psu.edu Studies on related compounds like dioctyl sulfosuccinate have shown that a minimum in IFT is often achieved under conditions where the surfactant is on the verge of transitioning from being predominantly in the aqueous phase to partitioning into the oil phase. psu.edu

Adsorption Kinetics and Layer Formation at Solid-Liquid Interfaces

The adsorption of surfactants onto solid surfaces is a complex process influenced by the nature of the solid substrate, the surfactant structure, and the solution conditions. researchgate.net The kinetics of adsorption, or the rate at which surfactant molecules accumulate at the solid-liquid interface, can be controlled by diffusion of the surfactant from the bulk solution to the surface or by the rate of the adsorption process itself. acs.org

At a solid-liquid interface, surfactant molecules can form various adsorbed structures, ranging from a simple monolayer to more complex aggregates like hemimicelles (aggregates of surfactant molecules on the surface) or admicelles (bilayer-like structures). researchgate.netacs.org The formation of these structures is driven by interactions between the surfactant and the surface (e.g., electrostatic or hydrophobic interactions) and between the adsorbed surfactant molecules themselves. researchgate.net For an anionic surfactant like this compound, adsorption on a positively charged or hydrophobic surface would be favored. The kinetics of forming these adsorbed layers can be gradual, and the final structure can significantly alter the properties of the solid surface, such as its wettability. researchgate.netresearchgate.net

Emulsification Mechanisms and Microemulsion Formation Properties

This compound, an anionic surfactant, is effective in reducing interfacial tension between oil and water phases, leading to the formation of emulsions and microemulsions. Its molecular structure, which is less lipophilic than its dioctyl homologue (AOT), makes it more hydrophilic and influences its emulsification behavior. diva-portal.org This characteristic allows it to facilitate the formation of various emulsion types, including thermodynamically stable microemulsions, which are clear, stable mixtures of oil, water, and surfactant.

Research has shown that sodium this compound (referred to as Aerosol MA or AMA) can form Winsor Type III (middle-phase) microemulsions with oils like ethylbenzene. tandfonline.com These middle-phase microemulsions are particularly noteworthy as they correspond to ultra-low interfacial tensions between the oil and water phases. The formation and characteristics of these microemulsions are highly dependent on system variables such as surfactant and electrolyte concentration. For instance, in a system with ethylbenzene, the lowest interfacial tension was achieved with 1 wt% sodium this compound and 3 wt% NaCl. tandfonline.com

Furthermore, sodium this compound is utilized in synergistic surfactant mixtures to enhance microemulsion formation. When added to a system containing sodium bis(2-ethylhexyl)sulfosuccinate and a laureth sulfate (B86663) surfactant, it enables the creation of Winsor Type III microemulsions at total surfactant concentrations of 1.5% or less, without the need for a co-solvent. google.com A significant advantage of including sodium this compound in such systems is the rapid separation time of the microemulsion, which can be less than 15 minutes. google.com

The blending of sodium this compound (SDHS) with its more lipophilic counterpart, sodium dioctyl sulfosuccinate (AOT), provides a versatile system for tuning microemulsion structures. By making slight adjustments to the salinity of the aqueous phase, mixtures of SDHS and AOT with isooctane (B107328) and water can transition between Winsor I (oil-in-water), Winsor III (bicontinuous), and Winsor II (water-in-oil) equilibria at room temperature. diva-portal.orgresearchgate.net Due to its higher hydrophilicity compared to AOT, SDHS promotes the formation of bicontinuous structures under specific conditions. diva-portal.org While SDHS alone does not typically form microemulsions with alkanes longer than hexane (B92381), increasing the ionic strength (e.g., with 4% w/v NaCl) can enable the formation of middle-phase microemulsions with hexane. diva-portal.org

Research Findings on Microemulsion Formation with this compound
Oil PhaseSurfactant SystemConditionsMicroemulsion TypeKey Finding
EthylbenzeneSodium this compound (AMA)1 wt% AMA, 3 wt% NaClWinsor Type IIIAchieved ultra-low interfacial tension. tandfonline.com
Generic OilSodium this compound + Sodium bis(2-ethylhexyl)sulfosuccinate + Laureth SulfateTotal surfactant concentration ≤ 1.5%Winsor Type IIIFormation of a middle-phase microemulsion without a cosolvent, with rapid separation times (<15 min). google.com
IsooctaneSodium this compound (SDHS) + Sodium Dioctyl Sulfosuccinate (AOT)Variable SalinityWinsor I, II, and IIISystem allows for transitions between microemulsion types by tuning salinity. diva-portal.orgresearchgate.net
HexaneSodium this compound (SDHS)High Salinity (e.g., 4% w/v NaCl)Middle-phaseIncreased ionic strength enables microemulsion formation with longer-chain alkanes. diva-portal.org

Foaming and Foam Stabilization Characteristics in Aqueous Solutions

Dihexyl sodium sulfosuccinate is recognized for its role as a primary foaming agent, particularly effective in generating small bubbles. google.com Foams are dispersions of gas in a liquid, and their formation and stability are governed by the surfactant's ability to reduce surface tension and form a resilient film at the gas-liquid interface. The characteristics of the foam, such as bubble size, foam volume, and stability (drainage rate), are critical for various applications.

In a patented foaming agent formulation, dihexyl sodium sulfosuccinate is the principal component, constituting the highest percentage by weight. google.com Its primary function in this mixture is the generation of a fine bubble structure. The stability and properties of the foam are further enhanced by other components in the formulation that act as foam boosters and stabilizers. google.com For example, sodium dioctyl sulfosuccinate is included as a synergist to improve small bubble generation and assist in foam volume. google.com

The efficiency of this compound in foaming is also relevant in processes like froth flotation. In a study on the removal of emulsified ethylbenzene, the performance of the froth flotation process was found to depend on both interfacial tension and the foam's characteristics, such as foamability and stability. tandfonline.com The study utilized sodium this compound (Aerosol MA) and found that while certain conditions led to ultra-low interfacial tension, poor foamability could hinder the separation process. For instance, at NaCl concentrations above 4 wt%, the froth's poor foamability led to no separation, highlighting the critical balance between interfacial properties and foam characteristics. tandfonline.com

Example of a Foaming Agent Formulation Featuring Dihexyl Sodium Sulfosuccinate google.com
IngredientPercentage by Weight (% wt.)Function in Formulation
Dihexyl sodium sulfosuccinate31.4Primary small-bubble generator.
Sodium-2-ethyl hexyl sulfate19.4Foaming agent, aids in high expansion ratio.
Triethanolamine alkylaryl sulfonate15.4Foam booster, provides bubble elasticity.
Tetra sodium N-(1,2-dicarboxy ethyl)-N-octadecyl sulfosuccinamate11.0Solubilizer.
Water8.6Primary solvent.
Isopropanol7.4Co-solvent, reduces viscosity.
Coconut diethanolamide4.7Foam stabilization, improves adhesion.
Sodium dioctyl sulfosuccinate2.1Synergist to the primary foamer, assists in foam volume.

Interactions of this compound with Co-surfactants, Electrolytes, and Polymers

The performance of this compound in various applications is significantly influenced by its interactions with other chemical species, including co-surfactants, electrolytes, and polymers. These interactions can lead to synergistic effects, altering properties like solubility, interfacial tension, and aggregation behavior.

Interactions between anionic surfactants like sodium this compound (SDHS) and cationic surfactants have also been studied. Research on the mixture of SDHS and the cationic surfactant dodecylpyridinium chloride (DPCl) has shown the formation of a precipitation region, which is a common phenomenon in mixed anionic-cationic surfactant systems due to strong electrostatic attraction leading to the formation of insoluble complexes. researchgate.net The extent of this precipitation depends on the relative concentrations of the two surfactants. researchgate.net

Interactions with Electrolytes: Electrolytes, typically simple salts like sodium chloride (NaCl), play a crucial role in modulating the behavior of ionic surfactants such as this compound. The addition of salt screens the electrostatic repulsion between the anionic headgroups of the surfactant molecules. This effect reduces the effective area per molecule at the interface and promotes the curvature required for the formation of certain microemulsion types.

Research has demonstrated that electrolyte concentration is a key parameter for controlling the properties of this compound systems. diva-portal.orgtandfonline.com For example, in the emulsification of ethylbenzene, a 3 wt% NaCl concentration was found to be optimal for achieving the lowest interfacial tension with 1 wt% sodium this compound. tandfonline.com However, at higher salt concentrations (above 4 wt% NaCl), the system's performance in froth flotation was compromised due to poor foamability. tandfonline.com Similarly, the ability of SDHS to form microemulsions with certain oils is significantly enhanced by increasing the ionic strength of the aqueous phase. diva-portal.org

Summary of this compound Interactions
Interacting SpeciesSpecific ExampleSystem/ApplicationObserved Effect/Interaction
Anionic Co-surfactantSodium Dioctyl Sulfosuccinate (AOT)Microemulsion FormationBlending allows for tuning of microemulsion type (Winsor I, II, III) by varying salinity. diva-portal.orgresearchgate.net
Anionic Co-surfactantSodium Dioctyl SulfosuccinateFoaming AgentActs as a synergist, improving foam volume and small bubble generation. google.com
Cationic Co-surfactantDodecylpyridinium Chloride (DPCl)Aqueous SolutionFormation of a precipitation region due to strong electrostatic attraction. researchgate.net
ElectrolyteSodium Chloride (NaCl)Froth Flotation of EthylbenzeneOptimal concentration (3 wt%) leads to ultra-low interfacial tension; excess (>4 wt%) leads to poor foamability. tandfonline.com
ElectrolyteSodium Chloride (NaCl)Microemulsion Formation with HexaneHigh salinity (4% w/v) enables the formation of a middle-phase microemulsion. diva-portal.org

Applications of Dihexyl Sulfosuccinate in Advanced Materials Science and Engineering

Role in Polymerization Processes and Latex Systems

Dihexyl sulfosuccinate (B1259242), an anionic surfactant, plays a significant role in the synthesis of polymers through emulsion polymerization. Its effectiveness as an emulsifier contributes to the stability of latex systems and influences the final properties of the polymer.

Mechanism as an Emulsifier in Emulsion Polymerization

In emulsion polymerization, a process involving the polymerization of monomers in an emulsion, dihexyl sulfosuccinate acts as a crucial emulsifying agent. google.comatamanchemicals.compcc.eu The process typically begins with an emulsion containing water, monomer, and a surfactant like this compound. atamanchemicals.com The surfactant molecules, which have both a hydrophilic (water-attracting) head and a hydrophobic (water-repelling) tail, arrange themselves into spherical structures called micelles when their concentration exceeds the critical micelle concentration (CMC). researchgate.netfree.fr These micelles encapsulate the monomer droplets, creating a stable emulsion. pcc.eu

The polymerization is initiated by a water-soluble initiator, which generates free radicals. These radicals enter the monomer-swollen micelles, where the polymerization of the monomer begins. researchgate.net As the polymer chains grow within the micelles, they form polymer particles. This compound molecules adsorb onto the surface of these newly formed polymer particles, preventing them from coalescing or agglomerating. pcc.eu This stabilization is crucial for maintaining the integrity of the latex throughout the polymerization process and during storage. pcc.eucolonialchem.com The use of this compound, often in combination with other surfactants, helps to ensure the stability of the polymer dispersion. pcc.eu

Impact on Polymer Particle Size Distribution and Stability

The concentration and type of emulsifier, such as this compound, have a direct impact on the particle size and stability of the resulting polymer latex. google.comresearchgate.net Generally, an increase in surfactant concentration leads to the formation of a larger number of micelles, which in turn results in the generation of a greater number of smaller polymer particles. researchgate.netresearchgate.net This is because the available monomer is distributed among a larger number of polymerization sites.

This compound is known for its ability to produce polymer emulsions with small particle sizes and a narrow particle size distribution. google.combarentz-na.com This is a desirable characteristic for many applications as it can influence properties such as the gloss of coatings and the mechanical stability of the latex. colonialchem.com The use of this compound can also contribute to good mechanical and electrolyte stability of the latex, as well as low levels of coagulum. colonialchem.com For instance, in the production of vinyl chloride polymers, the inclusion of sodium this compound in a mixed emulsifier system allows for the reaction to be conducted at lower temperatures while still producing a polymer latex with good mechanical stability. google.com Furthermore, copolymers based on (meth)acrylates or vinyl esters show excellent properties when polymerized with dihexyl sulfosuccinates. researchgate.net

Studies have shown that the choice of sulfosuccinate surfactant can significantly affect the final particle size. For example, in the preparation of acrylic latexes, sodium this compound (AEROSOL MA-80) was one of the surfactants evaluated. pcimag.com While some sulfosuccinates led to coagulation, others produced latexes with varying particle sizes. pcimag.com The stability of the pre-emulsion and the final latex is also influenced by the surfactant's properties. pcimag.com The ability of this compound to improve the adhesion of dry films and its tolerance to calcium are also notable benefits. colonialchem.com

Impact of this compound on Polymer Properties

PropertyEffect of this compoundReference
Particle SizeProduces small particle sizes google.combarentz-na.com
Particle Size DistributionPromotes narrow particle size distribution barentz-na.com
Latex StabilityEnhances mechanical and electrolyte stability colonialchem.comgoogle.com
CoagulumResults in low levels of coagulum colonialchem.com
AdhesionImproves adhesion of dry films colonialchem.com

Applications in Specific Polymer Systems (e.g., vinyl acetate (B1210297), acrylics, PVC)

This compound and its derivatives are utilized as emulsifiers in the polymerization of a variety of monomers, leading to their application in numerous polymer systems.

Vinyl Acetate and Acrylics: In the polymerization of vinyl acetate and acrylic monomers, this compound is employed to create stable emulsions. researchgate.netpcimag.com Copolymers based on vinyl acetate and (meth)acrylates, which are used as solvent-resistant textile binding agents, exhibit excellent performance when polymerized with dihexyl sulfosuccinates. researchgate.net It is also used as an emulsifier for acrylic, styrene-acrylic, and styrene-butadiene systems. colonialchem.com In a study on vinyl acetate emulsion polymerization, sodium this compound was listed as a commonly used emulsifier, with a critical micelle concentration (CMC) of 1.0 wt%. ethernet.edu.etitu.edu.tr The production of carboxylated monomer/vinyl chloride/vinyl acetate terpolymer emulsions also utilizes sodium this compound during the polymerization process. google.com

Polyvinyl Chloride (PVC): this compound is also found in the production of PVC. In a one-step emulsion polymerization process for vinyl chloride, sodium this compound is a component of a mixed emulsifier system that yields a polymer latex with good mechanical stability. google.com This process is used to create plastisol or organosol resins. google.com Furthermore, in the batch polymerization of vinyl chloride in an aqueous emulsion, sodium this compound is listed as a commonly used emulsifier. google.com

Contribution to Nanomaterial Synthesis and Stabilization

The unique properties of this compound, particularly its ability to form microemulsions, make it a valuable tool in the field of nanotechnology for the synthesis and stabilization of nanomaterials.

Reverse Micelle Templating for Nanoparticle Fabrication

Reverse micelles, which are nanoscale water-in-oil microemulsions, can act as templates or "nanoreactors" for the synthesis of nanoparticles with controlled size and morphology. nih.govpsu.edumdpi.com this compound, and more commonly its close relative dioctyl sulfosuccinate (AOT), are well-known for their ability to form stable reverse micelles in nonpolar solvents. psu.educymitquimica.com

The process involves dissolving the surfactant in a nonpolar organic solvent, which then entraps aqueous droplets containing the precursor materials for the nanoparticles. psu.edu The size of these water pools, and consequently the size of the resulting nanoparticles, can be controlled by adjusting the water-to-surfactant molar ratio. beilstein-journals.org A reducing agent is then introduced to initiate the formation of the nanoparticles within the confines of the reverse micelles. psu.edu This method prevents the aggregation of the nanoparticles as they form, leading to a narrow particle size distribution. mdpi.com The surfactant molecules remain adsorbed on the surface of the nanoparticles, providing stabilization. psu.edu This technique has been successfully used to synthesize a variety of metallic nanoparticles. psu.edu For instance, the reverse micellar system of dioctyl-sulfosuccinate has been used to create functionalized polymeric nanoparticles with sizes ranging from 20 to 90 nm. nih.gov

Stabilization of Dispersed Nanoparticles and Colloidal Systems

Beyond its role in synthesis, this compound is also crucial for the stabilization of pre-formed nanoparticles and other colloidal systems. atamanchemicals.comatamankimya.comcore.ac.uk Surfactants like this compound are amphiphilic molecules that can adsorb onto the surface of nanoparticles dispersed in a liquid medium. mdpi.com The hydrophobic tails of the surfactant interact with the nanoparticle surface, while the hydrophilic heads extend into the surrounding liquid. mdpi.com This creates a protective layer that prevents the nanoparticles from aggregating, thus ensuring the long-term stability of the colloidal dispersion. mdpi.com

This stabilizing function is critical in a wide range of applications, from industrial formulations like paints and inks to advanced materials. atamanchemicals.compcc.eu For example, in the formulation of coatings, this compound can improve the dispersion of pigments. pcc.eu The ability of sulfosuccinates to stabilize colloidal systems is also vital in the development of materials with specific optical or electronic properties that depend on the uniform dispersion of nanoparticles. The use of polymers and surfactants is known to allow for the proper stabilization and dispersion of nanoparticles in suspensions. core.ac.uk

Synthesis of Functionalized Polymeric Nanoparticles

This compound, and its widely studied analog sodium dioctyl sulfosuccinate (AOT), plays a pivotal role as a surfactant in the synthesis of functionalized polymeric nanoparticles. Its effectiveness lies in its ability to form reverse micelles, which are stable water-in-oil microemulsions. nih.govresearchgate.net These reverse micelles function as nanoscale reactors or templates, providing a controlled environment for the polymerization of various monomers. nih.govnih.gov

The process generally involves dissolving the surfactant, such as AOT, in a nonpolar solvent like hexane (B92381) or toluene (B28343) to form the reverse micelle system. researchgate.netscispace.com An aqueous solution containing the desired monomers (e.g., acrylamide, bisacrylamide) and functional monomers is then added to create the water-in-oil microemulsion. nih.govscispace.com Polymerization is initiated, often using a free radical mechanism, within the aqueous cores of the micelles, leading to the formation of discrete, functionalized polymeric nanoparticles. scispace.comrsc.org

Table 1: Examples of Functionalized Nanoparticles Synthesized Using Sulfosuccinate-Based Micellar Systems

Nanoparticle BaseFunctional MonomerResulting Functional GroupTypical Size Range (nm)Surfactant System
Acrylamide/BisacrylamideMethacrylic Acid (MAA)Carboxyl (-COOH)20 - 90Dioctyl sulfosuccinate (AOT)/Octane nih.gov
Acrylamide/BisacrylamideAllylamine (AAm)Amino (-NH2)20 - 90Dioctyl sulfosuccinate (AOT)/Octane nih.gov
AcrylamideN-propargyl acrylamideAlkyne< 100Dioctyl sulfosuccinate (AOT)/Hexane scispace.com
p(HEMA-ran-GMA)Glycidyl methacrylate (B99206) (GMA)Epoxide~285Sodium dioctyl sulfosuccinate/n-hexane rsc.org

Influence on Rheological Properties of Complex Fluids and Suspensions

This compound significantly influences the rheological properties of complex fluids and suspensions, acting as a viscosity modifier and wetting agent. icor-isr.ir Its impact is particularly notable in systems like PVC plastisols, where it is used to reduce viscosity. Research has shown that adding dioctyl sodium sulfosuccinate (AOT) at concentrations as low as 0.2-0.3% can effectively decrease the viscosity of PVC plastisol, with a greater reduction observed at 0.3% concentration. icor-isr.ir This effect enhances the loading capacity of the plastisol, which can improve the properties of the final compound. icor-isr.ir

In the context of hydrate (B1144303) slurries, which are relevant in flow assurance for the oil and gas industry, the presence of AOT in water-in-oil microemulsions affects the system's flow properties upon hydrate formation. acs.org Studies on methane (B114726) hydrates formed in AOT-dodecane microemulsions show that upon hydrate formation, the slurry's viscosity and yield stress increase. acs.org This behavior is dependent on factors such as water volume fraction, pressure, temperature, and the shear rate during formation. acs.org

Table 2: Effect of Dioctyl Sodium Sulfosuccinate (AOT) on PVC Plastisol Viscosity

SampleAOT Concentration (%)Observation
Control0Baseline viscosity
Test 10.2Viscosity decreased compared to control icor-isr.ir
Test 20.3Greater viscosity decrease than Test 1 icor-isr.ir

Applications in Surface Modification and Coating Technologies

The exceptional ability of this compound to lower surface and interfacial tension makes it a valuable additive in surface modification and coating technologies. atamanchemicals.comatamankimya.com Marketed as sodium dioctyl sulfosuccinate, it is widely used as a powerful wetting agent, dispersant, and emulsifier in the formulation of paints, inks, and coatings. atamanchemicals.com

The effectiveness of this compound stems from its high surface activity even at very low concentrations. atamanchemicals.com It rapidly migrates to interfaces, reducing surface tension and allowing for enhanced wetting and penetration of surfaces. atamankimya.com This property is crucial for achieving uniform and durable coatings with good adhesion. atamankimya.com Its use leads to improved product performance in various industrial formulations, including those for textiles, metal cleaning, and polymer emulsions. atamanchemicals.comatamankimya.com

Role in Enhanced Oil Recovery (EOR) Mechanisms

This compound is a key anionic surfactant employed in chemical Enhanced Oil Recovery (EOR) operations, designed to recover oil that remains in reservoirs after primary and secondary recovery methods. mdpi.comd-nb.info The fundamental mechanism behind its application is the significant reduction of interfacial tension (IFT) between the injected aqueous fluid and the trapped crude oil. d-nb.infogoogle.com Large amounts of oil are often trapped in the reservoir rock by high capillary forces; by lowering the IFT, these capillary forces are reduced, allowing the oil droplets to be mobilized and displaced toward production wells. d-nb.infogoogle.com

Another critical role of this compound in EOR is the alteration of reservoir rock wettability. d-nb.infomdpi.com Many carbonate and sandstone reservoirs are initially oil-wet or mixed-wet, which hinders the displacement of oil by water. Surfactants like this compound can adsorb onto the rock surface, shifting its preference from oil-wet to water-wet. d-nb.infomdpi.com This change in wettability facilitates the release of the oil film from the rock surface, thereby improving the microscopic sweep efficiency of the waterflood. mdpi.com

Table 3: Performance of Surfactant Blends Containing Dioctyl Sulfosuccinate (AOT) in EOR

Surfactant FormulationTotal Surfactant Conc. (wt%)Interfacial Tension (mN/m)Additional Oil Recovery (% OOIP)
1 wt% AOT₅₀/LF2₅₀ in SSW1.01.50 x 10⁻²7.3 nih.gov
0.8 wt% AOT₂₀.₇/[C₁₂mim]Br₂₅.₃/LF2₅₄ in SSW0.81.14 x 10⁻²11.5 nih.gov
Original Oil In Place

Environmental Chemistry and Transformation Pathways of Dihexyl Sulfosuccinate

Biodegradation Mechanisms in Aquatic and Terrestrial Environments

Aerobic biodegradation is the principal pathway for the removal of dihexyl sulfosuccinate (B1259242) from the environment. Studies on a range of sodium alkyl sulfosuccinates have been conducted using mixed bacterial cultures derived from soil microorganisms, which included Gram-negative bacteria with proteolytic and lipolytic capabilities. nih.gov The initial step in the aerobic degradation of dialkyl sulfosuccinates is believed to be the enzymatic hydrolysis of the ester bonds, catalyzed by esterases. This cleavage releases the alcohol moieties (1-hexanol) and the sulfosuccinate backbone, which are then typically susceptible to further microbial degradation, ultimately leading to mineralization into carbon dioxide and water.

In contrast, the anaerobic degradation of many surfactants is significantly slower or may not occur at all. researchgate.net Some surfactants can be persistent under anaerobic conditions found in environments like deep sediments or certain wastewater treatment stages. researchgate.netnih.gov While specific studies on the anaerobic pathways for dihexyl sulfosuccinate are limited, the degradation of related sulfonated compounds often requires initial reductive cleavage of the carbon-sulfur bond, a process that is metabolically challenging for many anaerobic consortia.

The molecular structure of sulfosuccinate surfactants plays a critical role in determining their rate of biodegradation. The length and branching of the alkyl chains are particularly influential. Research on a series of linear dialkyl sulfosuccinates has shown a clear relationship between the carbon chain length and the primary biodegradation rate. The rate constant increases with chain length up to six carbons (hexyl) and subsequently decreases for longer chains. nih.gov This indicates that the dihexyl structure may represent an optimal configuration for rapid biodegradation among similar linear diesters.

Structural modifications such as replacing a linear alkyl group with a cyclic one can impede degradation. For instance, the substitution of a cyclohexyl group for a linear n-hexyl group resulted in a fourfold decrease in the biodegradation rate. nih.gov However, terminal branching on the alkyl chain does not appear to significantly affect the rate of primary biodegradation. nih.gov This suggests that the accessibility of the ester linkages to microbial enzymes is a key rate-limiting factor.

Table 1: Influence of Alkyl Chain Structure on the Biodegradation Rate Constants of Dialkyl Sulfosuccinates nih.gov
Alkyl GroupBiodegradation Rate Constant (μmol/min per g cell protein)
Di-C4 (Dibutyl)Ascending Trend
Di-C5 (Dipentyl)Ascending Trend
Di-C6 (Dihexyl)45 (Peak Rate)
Di-C8 (Dioctyl)Descending Trend
Di-C13 (Ditridecyl)Significantly Slower
Dicyclohexyl~4x Slower than Dihexyl

The identification of metabolites is crucial for confirming degradation pathways. For dialkyl sulfosuccinates, the expected initial metabolites are the corresponding alcohol and the mono-alkyl sulfosuccinate, resulting from the hydrolysis of one of the ester bonds. Further hydrolysis would yield sulfosuccinic acid. These intermediates are then expected to undergo further degradation. Studies on the closely related compound, dioctyl sulfosuccinate (DOSS), have identified monooctyl sulfosuccinate as a primary degradation product resulting from both hydrolysis and photodegradation. researchgate.net This supports the proposed initial step of ester hydrolysis for this compound as well, which would yield 1-hexanol (B41254) and monohexyl sulfosuccinate. The subsequent degradation would involve the breakdown of these intermediates through pathways like β-oxidation for the alkyl chain and mineralization of the succinate (B1194679) backbone.

Photodegradation Kinetics and Products in Water Systems

In addition to biodegradation, photodegradation can be a significant transformation pathway for surfactants in sunlit aquatic environments. Studies on the environmental stability of the structural analog dioctyl sulfosuccinate (DOSS) provide valuable insights into the likely photochemical behavior of this compound. daneshyari.comnih.gov

The photodegradation rate of DOSS was found to be highly dependent on the wavelength of light. Under a 254 nm UV light source, the half-life was measured in hours. researchgate.netnih.gov However, under more environmentally relevant light sources, such as a 350 nm lamp or a solar simulator, the degradation was slower, with half-lives on the order of days. researchgate.netnih.gov This indicates that while this compound is susceptible to photolysis, it may persist for several days in surface waters exposed to natural sunlight.

The primary product identified from both hydrolysis and photo-irradiation of DOSS was a monoester, formed by the substitution of one octyl group with a hydroxyl group. nih.gov This suggests that a key photodegradation pathway for this compound in water involves the photo-assisted hydrolysis or cleavage of one of the ester linkages, leading to the formation of monohexyl sulfosuccinate and 1-hexanol.

Table 2: Photodegradation Half-Lives of Dioctyl Sulfosuccinate (DOSS), an Analog of this compound, Under Various Light Conditions researchgate.netnih.gov
Light SourceWavelengthHalf-Life
UV Lamp254 nmHours
Solar SimulatorEnvironmentally Relevant SpectrumDays

Sorption and Desorption Dynamics in Environmental Matrices

The transport and distribution of this compound in the environment are heavily influenced by its sorption and desorption behavior in soil and sediment. As an anionic surfactant, its interactions with environmental matrices are complex, involving both hydrophobic and electrostatic forces. The two hydrophobic hexyl chains can adsorb to soil organic matter (SOM), while the negatively charged sulfonate headgroup can interact with positively charged sites on mineral surfaces, such as metal oxides.

Generally, anionic surfactants exhibit lower sorption to soil and sediment compared to nonionic and cationic surfactants. researchgate.net The extent of sorption is influenced by the properties of both the surfactant and the soil. For anionic surfactants, the sorption capacity has been found to be related to the soil's mineral fraction. researchgate.net Increasing the length of the linear hydrocarbon chain in a surfactant molecule typically leads to increased sorption and consequently, decreased mobility in soil. geoscienceworld.orggeoscienceworld.org

The sorption process is often described using isotherms, such as the Freundlich or Langmuir models, which relate the concentration of the chemical in the water to the amount sorbed on the solid phase at equilibrium. researchgate.net The partitioning of the surfactant between water and soil organic carbon is quantified by the organic carbon-water (B12546825) partition coefficient (Koc). Surfactants with longer alkyl chains, such as dioleyl sulfosuccinate, exhibit significantly higher partition coefficients, indicating a greater tendency to sorb to organic matter. nih.gov This suggests that the dihexyl chains of this compound provide a moderate potential for sorption to soil and sediment.

Environmental Persistence and Distribution Modeling

The environmental persistence of this compound is a function of the combined rates of its degradation (biological and photochemical) and its partitioning behavior (sorption/desorption). Its persistence is expected to be low in aerobic, sunlit environments where both biodegradation and photodegradation can occur readily. nih.govnih.gov However, in anaerobic environments such as buried sediments, its persistence is likely to be significantly higher. researchgate.net

Modeling the environmental distribution of this compound helps predict its fate and transport. Such models would incorporate key physicochemical properties, including its water solubility, vapor pressure, and its partition coefficients (e.g., Koc and the octanol-water partition coefficient, Kow). The mobility of anionic surfactants in soil has been correlated with properties such as the hydrophilic-lipophilic balance (HLB) and the percent hydrophilic molecular volume. geoscienceworld.orggeoscienceworld.org As a sulfonate, this compound is expected to be more mobile in soil than a corresponding sulfate (B86663) surfactant but less mobile than surfactants with shorter alkyl chains. geoscienceworld.orggeoscienceworld.org Its amphiphilic nature also means that at concentrations above its critical micelle concentration (CMC), it can form aggregates (micelles) that can alter its transport properties and interactions with other pollutants.

Analytical Characterization and Quantification Methodologies for Dihexyl Sulfosuccinate

Chromatographic Separation Techniques

Chromatographic techniques are fundamental in isolating dihexyl sulfosuccinate (B1259242) from complex matrices, enabling its accurate quantification and structural analysis. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are the most prominently used methods.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the quantitative analysis of dihexyl sulfosuccinate. Reversed-phase (RP) HPLC methods are commonly employed, offering straightforward and effective separation. sielc.comsielc.com These methods often utilize a C18 or a specialized reverse-phase column like Newcrom R1. sielc.comsielc.com The mobile phase typically consists of a mixture of acetonitrile (B52724) (MeCN), water, and an acid modifier such as phosphoric acid or, for mass spectrometry compatibility, formic acid. sielc.comsielc.com

The use of HPLC allows for the separation of this compound from other components in a mixture, which is essential for accurate quantification. For instance, a method using a Kinetex C18 column with a mobile phase containing a dioctyl sodium sulfosuccinate buffer, methanol (B129727), acetonitrile, water, and glacial acetic acid has been developed to separate various compounds. ijpsr.com The versatility of HPLC makes it suitable for a range of applications, from analyzing impurities to conducting pharmacokinetic studies. sielc.comsielc.com

Table 1: HPLC Methods for this compound Analysis
Column TypeMobile Phase CompositionDetectorReference
Newcrom R1 (Reverse Phase)Acetonitrile, Water, Phosphoric Acid (or Formic Acid for MS)UV or Mass Spectrometry sielc.comsielc.com
Kinetex C180.005 M Dioctyl Sodium Sulfosuccinate Buffer, Methanol, Acetonitrile, Water, Glacial Acetic AcidUV (258 nm) ijpsr.com
C18 (10μ)Methanol, Tetrahydrofuran, Sodium Dioctyl Sulfosuccinate, Phosphoric AcidUV (265 nm) unc.edu

Gas Chromatography-Mass Spectrometry (GC-MS) for Structural Elucidation and Impurity Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) serves as a powerful tool for the structural elucidation and impurity profiling of this compound, although it is more commonly applied to its close analog, dioctyl sulfosuccinate (DOSS). In the analysis of complex mixtures like oil-dispersant water samples, GC-MS is instrumental in determining total petroleum hydrocarbons (TPHs), polycyclic aromatic hydrocarbons (PAHs), and petroleum biomarkers. nih.govresearchgate.netresearchgate.net This capability allows for a comprehensive understanding of the sample composition alongside the quantification of the sulfosuccinate.

For instance, in studies related to oil spills, GC-MS with a flame ionization detector (GC-FID) has been used to analyze hydrocarbon mixtures after extraction. acs.org While direct GC-MS analysis of the intact this compound salt can be challenging due to its low volatility, derivatization techniques can be employed to make it amenable to GC analysis. The mass spectrometer coupled with the gas chromatograph provides detailed structural information, which is invaluable for identifying impurities and degradation products.

Mass Spectrometry (MS) Applications for Identification and Trace Level Quantification

Mass spectrometry is a highly sensitive and selective technique that plays a pivotal role in the identification and quantification of this compound, especially at trace levels. When coupled with liquid chromatography, it provides a robust platform for analyzing complex environmental and biological samples.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for High Sensitivity Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the premier technique for achieving high sensitivity in the analysis of this compound and its analogs like dioctyl sulfosuccinate (DOSS). researchgate.netnih.gov This method allows for detection at trace levels, with method detection limits (MDLs) reported as low as 7.0 ng/L in seawater for DOSS. researchgate.net Direct-injection LC-MS/MS methods have been developed for rapid analysis, which is crucial in time-sensitive situations like monitoring oil spill responses. nih.gov

The selectivity of tandem mass spectrometry, which involves the fragmentation of a specific precursor ion into product ions, significantly reduces matrix interference and enhances confidence in the identification of the analyte. tandfonline.com For example, in the analysis of DOSS in avian egg tissue, a QuEChERS extraction method followed by UPLC-MS/MS analysis provided the necessary selectivity and sensitivity for accurate quantification. tandfonline.com The specificity of LC-MS/MS is confirmed by monitoring specific precursor and product ion transitions. tandfonline.com

Table 2: LC-MS/MS Methods for Sulfosuccinate Analysis
AnalyteSample MatrixExtraction MethodKey FindingsReference
Dioctyl sulfosuccinate (DOSS)SeawaterOnline Solid Phase Extraction (SPE) or Direct InjectionMDLs of 7.0 ng/L (online SPE) and 440 ng/L (direct injection). researchgate.net
Dioctyl sulfosuccinate (DOSS)Avian Egg TissueQuEChERSLOD of 260 pg/mL and LOQ of 500 pg/mL. tandfonline.com
Dioctyl sulfosuccinate (DOSS)Near-shore Gulf of Mexico WaterDirect InjectionReporting limit of 20 μg/L. nih.gov

High-Resolution Mass Spectrometry for Metabolite Identification

High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC-HRMS), is indispensable for the identification of metabolites and degradation products of sulfosuccinates. The high mass accuracy of HRMS instruments, such as Orbitrap or time-of-flight (TOF) analyzers, allows for the determination of the elemental composition of unknown compounds, which is crucial for structural elucidation. nih.govresearchgate.net

In the context of environmental studies of DOSS, LC-HRMS has been used to identify its breakdown product, monooctyl sulfosuccinate (MOSS). researchgate.net A method using UPLC coupled to a hybrid quadrupole-time-of-flight mass spectrometer (QqTOF-MS) has been developed for the screening and confirmation of various surfactants, including this compound, in textile wastewater. nih.gov The accurate mass measurements of both the parent ion and its fragment ions provide a high degree of confidence in the identification of the compounds. nih.gov

Spectroscopic Characterization Techniques

Spectroscopic techniques provide valuable information about the chemical structure and functional groups present in this compound. Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy are key methods used for its characterization.

The identity of dihexyl sodium sulfosuccinate can be confirmed using its infrared spectrum. scientificlabs.iemerckmillipore.com FTIR analysis is used to monitor the functional groups of synthesized sulfosuccinate derivatives, typically by coating the sample onto KBr pellets. ripublication.com

Nuclear magnetic resonance (NMR) spectroscopy is another powerful tool for the structural analysis of sulfosuccinates. ripublication.comresearchgate.net For instance, the structure of docusate (B154912) sodium (dioctyl sulfosuccinate) has been confirmed using NMR, with the results conforming to the expected structure. lgcstandards.com Spectroscopic techniques have also been applied to study the properties of polypyrrole doped with sulfosuccinate anions. tandfonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary tool for the unequivocal structural elucidation of this compound. Both Proton (¹H NMR) and Carbon-13 (¹³C NMR) spectroscopy are employed to provide a detailed map of the molecule's carbon-hydrogen framework, confirming the identity and purity of synthesized batches. scispace.com

In a typical analysis, the ¹H NMR spectrum of this compound would reveal distinct signals corresponding to the various protons in the molecule. Key expected resonances include those for the methyl (CH₃) protons at the end of the hexyl chains, the repeating methylene (B1212753) (CH₂) groups within the alkyl chains, the methylene groups adjacent to the ester oxygen (-O-CH₂-), and the methine (CH) and methylene (CH₂) protons of the succinate (B1194679) backbone. The integration of these signals provides a quantitative measure of the number of protons in each unique chemical environment, while the splitting patterns (multiplicity) reveal information about neighboring protons, thus confirming the connectivity of the atoms.

Similarly, ¹³C NMR spectroscopy is used to identify all unique carbon atoms in the structure. This includes the carbonyl carbons of the ester groups, the carbons in the hexyl chains, and the carbons of the sulfosuccinate core. The chemical shifts of these carbon signals are highly characteristic and serve as fingerprints for the compound's structure. For instance, oleyl-based sulfosuccinates, which share the sulfosuccinate core, have been successfully characterized using both FT-IR and ¹H NMR analyses to confirm their synthesized structures. mdpi.com Likewise, various Aerosol-OT (AOT) analogue surfactants, including sodium this compound, have been synthesized and characterized using ¹H NMR and elemental analysis. lookchem.com

Table 1: Expected NMR Data for this compound Structural Confirmation Note: This table represents expected regions for signals. Actual chemical shifts can vary based on solvent and experimental conditions.

Spectroscopy Type Functional Group/Proton Environment Expected Chemical Shift (ppm) Expected Multiplicity
¹H NMR Terminal CH₃ (Hexyl)~0.9Triplet
Internal CH₂ (Hexyl)~1.2-1.4Multiplet
CH₂ adjacent to ester oxygen (-O-CH₂-)~4.0-4.2Triplet
CH₂ of succinate backbone~2.7-3.0Multiplet
CH of succinate backbone~3.2-3.5Multiplet
¹³C NMR Carbonyl Carbon (C=O)~170-175N/A
CH₂ adjacent to ester oxygen (-O-CH₂-)~65-70N/A
CH and CH₂ of succinate backbone~45-60N/A
Alkyl Chain Carbons~14-32N/A

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are indispensable for identifying the key functional groups present in the this compound molecule. These methods probe the vibrational modes of chemical bonds, providing a characteristic spectrum that confirms the compound's identity. sigmaaldrich.com

Infrared (IR) Spectroscopy The IR spectrum of this compound is characterized by strong absorption bands corresponding to its primary functional groups. The most prominent features include:

C=O Stretching: Strong absorption bands arising from the carbonyl groups of the diester functionality.

S-O Stretching: Characteristic absorptions from the sulfonate (SO₃⁻) headgroup. The position of these bands can provide insight into the interactions of the headgroup with counterions. nih.gov For the related compound sodium dioctyl sulfosuccinate (SDOSS), a characteristic SO₃⁻ group absorption band is found around 1050 cm⁻¹. paint.org

C-O Stretching: Bands associated with the ester linkages.

C-H Stretching: Absorptions corresponding to the alkyl (hexyl) chains.

The NIST Chemistry WebBook provides a reference IR spectrum for sodium this compound, which serves as a benchmark for its identification. nist.gov

Raman Spectroscopy Raman spectroscopy offers complementary information to IR, particularly for non-polar bonds and symmetric vibrations. For sodium dialkyl sulfosuccinates, including the hexyl homologue, Raman studies have been crucial for investigating headgroup-counterion interactions in self-assembled systems. psu.edu The analysis focuses on the C=O and SO₃⁻ stretching modes to understand the coordination between the polar groups and the sodium counterion. psu.edu Studies have also utilized Raman spectroscopy to characterize the dispersion of carbon nanomaterials in water-based epoxy using sodium this compound as a dispersant. researchgate.net This technique is non-invasive and requires minimal sample preparation, making it valuable for analyzing the molecular composition of materials containing the surfactant. nih.gov

Table 2: Key Vibrational Frequencies for this compound

Spectroscopy Functional Group Typical Wavenumber (cm⁻¹) Vibrational Mode
Infrared (IR) Carbonyl (C=O)1730 - 1750Stretching
Sulfonate (SO₃⁻)1040 - 1060Asymmetric Stretching
Ester (C-O)1150 - 1250Stretching
Alkyl (C-H)2850 - 2960Stretching
Raman Carbonyl (C=O)1730 - 1750Stretching
Sulfonate (SO₃⁻)~1045Symmetric Stretching
C-S Bond600 - 700Stretching

Advanced Sample Preparation and Extraction Methods for Complex Matrices

The analysis of this compound in complex matrices such as environmental samples, consumer products, or biological tissues necessitates efficient sample preparation and extraction to remove interfering substances. Several advanced methods have been developed for the isolation and preconcentration of sulfosuccinate surfactants.

Solid-Phase Extraction (SPE) SPE is a widely used technique for extracting sulfosuccinates from aqueous samples. For the closely related dioctyl sulfosuccinate (DOSS), weak anion exchange (WAX) cartridges have proven effective in separating the surfactant from oily matrices. researchgate.net This method allows for the accurate determination of DOSS by liquid chromatography. Another approach involves a two-step SPE procedure to separate surfactants based on their ionic class, which helps to avoid interference and ensure more accurate quantification. nih.govacs.org

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) The QuEChERS methodology provides a simple and time-saving approach for extracting analytes from highly complex matrices. While specifically documented for dioctyl sulfosuccinate in avian egg tissue, the principles are directly applicable to this compound. tandfonline.com This method combines salting-out liquid-liquid extraction with a dispersive solid-phase extraction (d-SPE) cleanup step, significantly reducing matrix effects and improving analytical sensitivity. tandfonline.com

Liquid-Liquid Microextraction (LLME) Miniaturized extraction techniques have gained prominence due to their reduced solvent consumption and high enrichment factors.

Aqueous Two-Phase System (ATPS): An innovative ATPS has been developed using benzethonium (B1203444) chloride and sodium this compound itself for the microextraction of heavy metals. nih.gov This system demonstrates the unique phase behavior of this compound, which can be exploited for separation processes. The method achieves a high preconcentration factor and significantly reduces sample preparation time. nih.gov

Dispersive Liquid-Liquid Microextraction (DLLME): This technique involves the rapid injection of a mixture of extraction solvent and a disperser solvent into an aqueous sample. For other surfactants like dioctyl sodium sulfosuccinate (AOT), DLLME has been used to achieve significant preconcentration factors for trace element analysis. mdpi.com

Ionic Liquid-Based Extraction Ionic liquids (ILs) have been investigated as novel extraction solvents. Tetrahexylammonium this compound, an ionic liquid derived from the target compound, has been used for the highly efficient liquid-liquid extraction of phenols and aromatic amines from water. researchgate.net This highlights the versatility of the this compound moiety in designing advanced extraction systems.

Table 3: Comparison of Advanced Extraction Methods for Sulfosuccinates

Method Principle Typical Matrix Advantages Reference Compound
Solid-Phase Extraction (SPE) Analyte partitions between a solid sorbent and liquid sample.Aqueous samples, SeawaterHigh selectivity, Good cleanupDioctyl Sodium Sulfosuccinate researchgate.netacs.org
QuEChERS Salting-out LLE followed by d-SPE cleanup.Biological Tissue (Avian Egg)Fast, Simple, Low solvent useDioctyl Sodium Sulfosuccinate tandfonline.com
Aqueous Two-Phase System (ATPS) Spontaneous phase separation of surfactants for extraction.Water (for metal extraction)Rapid, High preconcentrationSodium this compound nih.gov
Ionic Liquid LLE Use of a functionalized ionic liquid as the extraction phase.Aqueous samplesHigh efficiency, Task-specific designTetrahexylammonium this compound researchgate.net

Theoretical and Computational Chemistry of Dihexyl Sulfosuccinate

Molecular Dynamics (MD) Simulations of Interfacial Adsorption and Aggregation Phenomena

Molecular dynamics (MD) simulations are a powerful computational tool for examining the behavior of molecules at an atomistic level. This technique calculates the trajectory of atoms and molecules over time by solving Newton's equations of motion, providing a "virtual microscope" to observe molecular interactions. For an amphiphilic molecule like dihexyl sulfosuccinate (B1259242), MD simulations are invaluable for understanding its behavior at interfaces (e.g., oil-water or air-water) and its tendency to self-assemble into larger structures (aggregation).

Detailed Research Applications:

Interfacial Adsorption: MD simulations can model the process of dihexyl sulfosuccinate molecules moving from a bulk solution (like water) to an interface. These simulations reveal how the molecules orient themselves, with the hydrophilic sulfonate head group interacting with the polar phase (water) and the two hydrophobic hexyl tails extending into the nonpolar phase (e.g., air or an oil layer). acs.org Key outputs from these simulations include the density profile across the interface, the orientation of the surfactant molecules, and the reduction in interfacial tension. Studies on similar surfactants show that the double-chain structure significantly influences adsorption capacity at the oil-water interface. acs.org

Aggregation and Micelle Formation: At concentrations above the critical micelle concentration (CMC), surfactant molecules aggregate to form structures like micelles or vesicles. nih.gov MD simulations can track the spontaneous aggregation of many individual this compound molecules in a solution to form these structures. nih.gov These simulations provide detailed insights into the size, shape, and structure of the resulting aggregates, as well as the dynamics of individual molecules entering and leaving the micelle. Although specific data for this compound is scarce, simulations on dioctyl sulfosuccinate (AOT) have been used to study the formation of reverse micelles in nonpolar solvents, a process driven by the interactions between the polar head groups and counter-ions. nih.govacs.orgnih.gov

Simulations are typically performed using force fields (e.g., CHARMM, OPLS-AA) that define the potential energy of the system based on the positions of its atoms. The choice of force field and water model is critical for accurately representing the physical interactions. researchgate.net

Dissipative Particle Dynamics (DPD) for Mesoscale Self-Assembly Modeling

While all-atom MD is excellent for detailed, small-scale phenomena, it is computationally expensive for studying the large-scale structures and long-time processes characteristic of surfactant self-assembly. Dissipative Particle Dynamics (DPD) is a coarse-graining simulation technique that bridges this gap by modeling clusters of atoms as single "beads." rsc.org This simplification allows for the simulation of much larger systems (mesoscale) over longer timescales. rsc.orgrsc.org

Modeling Approach: In DPD, a this compound molecule would be represented by a few connected beads. For instance, the hydrophilic sulfonate head group could be one bead type (H), and segments of the hydrophobic hexyl tails could be another type (T). The solvent (e.g., water) is also represented by beads (W). The interactions between these beads are defined by a set of repulsion parameters (a_ij) that can be derived from experimental properties or more detailed atomistic simulations. rsc.orgresearchgate.net

Table 1: Illustrative DPD Coarse-Graining Scheme for this compound
Molecular FragmentCorresponding DPD BeadBead Type
Sulfonate Head Group (-SO₃⁻Na⁺)HHydrophilic
Ester Linkages and adjacent CH₂ESlightly Hydrophobic
Two Hexyl Chains (C₆H₁₃)THydrophobic
Water (group of molecules)WSolvent

Detailed Research Applications:

Phase Behavior: DPD simulations are used to predict the phase diagram of surfactant-water or surfactant-oil-water systems. By varying the concentration of this compound, simulations can reproduce the formation of various structures, including spherical micelles, worm-like micelles, lamellar phases (bilayers), and bicontinuous structures. acs.org Studies on the closely related AOT have successfully modeled its complex phase behavior in water, including the formation of lamellar and hexagonal phases. acs.org

Microemulsion Modeling: When oil is added to the system, DPD can model the formation of microemulsions. Research on blends of dioctyl and dihexyl sulfosuccinates has shown that the relative hydrophilicity of the surfactants can be tuned to create stable microemulsions, and DPD is an ideal tool to explore these structural transitions. diva-portal.orgresearchgate.net

Quantum Chemical Calculations for Molecular Properties and Reactivity

Quantum chemical (QC) calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic structure of a single molecule from first principles. akj.azu-tokyo.ac.jp These methods solve approximations to the Schrödinger equation to provide fundamental information about molecular geometry, electronic properties, and reactivity, which are essential for developing accurate parameters for higher-level models like MD and DPD.

Detailed Research Applications:

Molecular Geometry and Charge Distribution: QC calculations can determine the most stable three-dimensional conformation of the this compound anion and the distribution of partial atomic charges across the molecule. This charge distribution is critical for parameterizing the electrostatic interactions in classical MD force fields.

Reactivity Descriptors: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key outputs of QC calculations. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. A smaller gap suggests the molecule is more likely to participate in chemical reactions. These calculations help understand how this compound might interact with other chemical species in a formulation. akj.az

Spectroscopic Properties: QC methods can predict vibrational frequencies, which can be compared with experimental infrared (IR) spectra to validate the computational model and aid in the interpretation of experimental data.

Table 2: Key Molecular Properties of this compound Obtainable from Quantum Chemical Calculations
PropertySignificance
Optimized Molecular GeometryProvides the most stable 3D structure (bond lengths, angles).
Partial Atomic ChargesEssential for developing accurate force fields for MD simulations.
Dipole MomentIndicates the overall polarity of the molecule.
HOMO EnergyRelates to the ability to donate electrons (nucleophilicity).
LUMO EnergyRelates to the ability to accept electrons (electrophilicity).
HOMO-LUMO GapAn indicator of chemical reactivity and kinetic stability.

Predictive Modeling of Physicochemical Behavior and Structure-Activity Relationships (SAR)

Predictive modeling aims to establish quantitative structure-activity relationships (QSAR) or structure-property relationships (QSPR). These models correlate the structural features of molecules with their physicochemical properties or biological activity. For a series of related surfactants like dialkyl sulfosuccinates, SAR models can predict the properties of one member based on data from others.

Detailed Research Applications:

Property Prediction: The properties of this compound (C6 chains) can be predicted by establishing a trend with other sulfosuccinates, such as the more hydrophilic dibutyl sulfosuccinate (C4 chains) and the more hydrophobic dioctyl sulfosuccinate (C8 chains). diva-portal.orgmdpi.com Properties like the critical micelle concentration (CMC), surface tension at the CMC (γcmc), and hydrophile-lipophile balance (HLB) value often show systematic variation with alkyl chain length.

Mechanism of Action: SAR studies can elucidate how changes in molecular structure affect function. For example, a study on the use of dioctyl sodium sulfosuccinate (DOSS) as a potential obesogen used molecular modeling to predict its binding affinity to the PPARγ receptor, a key mechanism in adipogenesis. nih.gov Similar models could be applied to this compound to predict its biological interactions.

Thermodynamic Models: Predictive models like COSMO-RS (Conductor-like Screening Model for Real Solvents) can be used to calculate thermodynamic properties such as solubility and partitioning behavior based on quantum chemical calculations of the molecular surface. mdpi.com This approach could predict the solubility of this compound in various solvents or its partitioning in an oil-water system, which is crucial for designing emulsion and dispersion formulations.

By blending experimental data with these powerful computational and theoretical techniques, a comprehensive, multi-scale understanding of this compound's behavior can be achieved, from its fundamental electronic properties to its macroscopic performance in complex formulations.

Emerging Research Frontiers and Future Directions for Dihexyl Sulfosuccinate

Advancements in Sustainable and Biorenewable Feedstock-Based Synthesis

The chemical industry's shift towards green chemistry has spurred research into more sustainable methods for producing surfactants like dihexyl sulfosuccinate (B1259242). A significant frontier is the development of processes that utilize biorenewable feedstocks and employ recyclable catalysts to minimize environmental impact.

Current research in the broader field of sulfosuccinate synthesis highlights a move away from traditional petrochemical routes. For instance, a facile and economical synthesis for dioctyl sodium sulfosuccinate (DOSS), a closely related compound, has been developed using Amberlyst-15, a heterogeneous and recyclable solid acid catalyst. researchgate.netingentaconnect.combenthamdirect.com This method is notable for its dual role in catalyzing both the initial esterification of maleic anhydride (B1165640) and the subsequent sulfonation. researchgate.netingentaconnect.com The catalyst can be recovered easily and reused for multiple cycles without a significant loss of activity, presenting a significant step towards more sustainable large-scale production. researchgate.netresearchgate.net Such catalytic approaches are directly relevant for improving the synthesis of dihexyl sulfosuccinate.

Furthermore, there is a growing emphasis on utilizing feedstocks derived from renewable resources. Biorenewable surfactants are being developed from sources like fermentable carbohydrates from agricultural biomass and various fatty acids. shareok.orgiastate.edugoogle.com The synthesis of surfactants from hydrolysed coconut oil and other biorenewable fatty acids demonstrates a viable path for reducing reliance on fossil fuels. whiterose.ac.uk In a specific application, sodium this compound has been employed in an eco-friendly process to improve the stereoselective synthesis of a pharmaceutical intermediate, showcasing its role within broader green chemistry applications. google.com These trends suggest a future where this compound production will increasingly integrate bio-based starting materials and green catalytic systems.

Exploration of Novel Industrial Applications beyond Established Uses

While this compound is known for its surfactant properties, ongoing research is uncovering novel applications that extend far beyond its conventional use as a wetting or emulsifying agent. These emerging uses leverage its unique chemical and physical properties in specialized, high-value sectors.

One of the most promising new frontiers is in the medical field, where dihexyl sodium sulfosuccinate is being investigated for use as a substrate film in tumor treatment. vulcanchem.combiosynth.comchemicalbook.com Its high resistance to radiation and oxidation makes it a candidate for applications in challenging medical environments. vulcanchem.combiosynth.comchemicalbook.com In a different capacity, its properties as a surfactant are being harnessed for advanced drug delivery systems, particularly to improve the dissolution of hydrophobic pharmaceutical compounds. vulcanchem.com

In the energy sector, the related compound dioctyl sodium sulfosuccinate (DSS) has been studied for its effectiveness in demulsifying crude oil-in-water emulsions. acs.org Research has shown that DSS can efficiently break stable emulsions, a critical process in oil recovery and wastewater treatment. acs.org Its double-chain structure is advantageous as it does not impede the demulsifier's adsorption at the oil-water interface. acs.org

Another novel application lies in process chemistry, where sodium this compound acts as a micellar catalyst. It has been used to create aqueous micellar aggregates that facilitate the stereo-selective reduction of chemical intermediates, improving the diastereomeric excess in the synthesis of precursors for statin drugs. google.com This demonstrates its potential to enhance the efficiency and selectivity of complex chemical reactions.

A summary of established and emerging applications for this compound and its close analogs is provided below.

Application AreaSpecific UseCompound Mentioned
Medical/Pharmaceutical Substrate film for tumor treatmentDihexyl sodium sulfosuccinate
Drug delivery for hydrophobic compoundsDihexyl sodium sulfosuccinate
Solubilizing agent, emulsifier in formulationsDioctyl Sulfosuccinate
Industrial Processing Demulsification of crude oil-in-water emulsionsDioctyl sodium sulfosuccinate (DSS)
Dewatering of flotation concentratesDiethylhexyl Sodium Sulfosuccinate (DOSS70GP)
Micellar catalyst for stereoselective synthesisSodium this compound
Materials & Agrochemicals Pigment dispersantDiethylhexyl Sodium Sulfosuccinate (DOSS70GP)
Wetting agent in construction/concrete admixturesDiethylhexyl Sodium Sulfosuccinate (DOSS70GP)
Penetrating agent for plant protection productsDiethylhexyl Sodium Sulfosuccinate (DOSS70GP)

Development of Next-Generation Functional Materials Incorporating this compound

The unique properties of this compound make it a valuable component in the design of advanced functional materials. Its ability to self-assemble and modify interfaces is being exploited to create materials with tailored characteristics for specialized applications.

A key area of development is in polymer science, where dihexyl sodium sulfosuccinate can be used to control polymer particle size during synthesis. vulcanchem.com This control is crucial for determining the final properties of polymer dispersions and coatings. Furthermore, the compound's notable stability under radiation and oxidative stress suggests its potential incorporation into advanced materials designed for use in extreme environments. vulcanchem.com

In the realm of biomaterials, its application as a substrate film for tumor treatment represents an early-stage functional material. biosynth.comchemicalbook.com The hydroxyl group in the molecule allows for dissolution in water, a key feature for biomedical applications. biosynth.comchemicalbook.com By analogy, related sulfosuccinates are integral to the formation of liquid crystals, which are a unique state of matter used in cosmetics, drug delivery systems, and other advanced materials. mdpi.com The ability to form these ordered, fluid structures is highly dependent on the surfactant's molecular geometry, indicating that this compound could be a building block for similar systems. Research into how modifications of the hydrophobic tail and hydrophilic headgroup affect aggregation behavior is critical for designing these next-generation materials. mdpi.com

Additionally, this compound is finding use in analytical materials. For instance, it has been incorporated into systems for cloud point extraction, a method used for the preconcentration and determination of heavy metals from samples. researchgate.net

Refinement of Computational Models for Enhanced Predictive Capabilities

Computational modeling has become an indispensable tool for accelerating the design and understanding of chemical systems. For surfactants like this compound, predictive models are crucial for understanding their self-assembly, interfacial behavior, and interaction with other molecules, thereby guiding the development of new formulations and applications.

Significant progress has been made in modeling the behavior of dialkyl sulfosuccinates using various computational techniques. Molecular Dynamics (MD) and Dissipative Particle Dynamics (DPD) are two powerful simulation methods used to study surfactant self-assembly from the atomistic to the coarse-grained level. rsc.orgresearchgate.net For dioctyl sodium sulfosuccinate (often abbreviated as AOT), DPD models have successfully predicted its aggregation into reverse micelles in hydrophobic solvents and lamellar structures in water, which aligns well with experimental data. rsc.orgresearchgate.net These models allow researchers to explore how factors like solvent polarity influence the final morphology of the surfactant aggregates. rsc.org

Another important modeling approach is the Conductor-like Screening Model for Real Solvents (COSMO-RS). mdpi.com This method uses quantum chemical calculations to predict thermophysical properties, such as the solubility of gases like CO2 and H2S in ionic liquids based on the bis(2-ethylhexyl) sulfosuccinate anion. mdpi.com Such predictive capabilities are vital for screening and designing solvents for specific industrial processes, like gas capture. mdpi.com Quantitative Structure-Property Relationship (QSPR) models are also being developed to predict the environmental fate of chemicals, a field where the behavior of surfactants is of great interest. researchgate.net

The refinement of these models depends on accurate experimental data for validation. Spectroscopic studies provide fundamental insights into the structure of sulfosuccinate micelles and microemulsions, which in turn helps to build and verify the accuracy of the computational models. acs.org

Computational ModelApplication for SulfosuccinatesPredicted Properties
Dissipative Particle Dynamics (DPD) Simulating self-assembly of surfactant moleculesAggregate morphology (micelles, lamellae), aggregation numbers
Molecular Dynamics (MD) Simulating systems at atomistic detail to derive parameters for DPD modelsHildebrand solubility parameters, cohesive energy
COSMO-RS Predicting thermophysical and chemical properties of fluidsGas solubility in ionic liquids, chemical potential
Quantitative Structure-Property Relationship (QSPR) Predicting environmental fate and propertiesBiodegradation rates, physical properties

Addressing Research Gaps in Environmental Transformation Kinetics and Mechanisms

A critical area of ongoing research is the environmental fate of this compound. While it is known to be biodegradable, significant gaps remain in understanding the rates and mechanisms of its transformation in various environmental compartments. Addressing these gaps is essential for a comprehensive risk assessment and for ensuring its sustainable use.

Studies have demonstrated the primary biodegradation of this compound by specific bacteria, such as Comamonas terrigena. nm.govnih.gov Research has shown that two single cultures and three mixed bacterial cultures of this species can degrade the compound, with the highest rate observed in one of the single strains. nih.gov Interestingly, no synergistic effect on degradation was found in the mixed cultures. nih.gov The decomposition of dialkyl sulfosuccinates has been observed to follow first-order kinetics. nm.gov

Despite this progress, several key research gaps have been identified. vulcanchem.com There is a need for more comprehensive studies on the specific toxicological profile and environmental fate of this compound itself, as much of the data is extrapolated from related compounds like dioctyl sodium sulfosuccinate (DOSS). vulcanchem.com The environmental persistence of DOSS, a major component of the Corexit oil dispersant used in the Deepwater Horizon event, has become a significant concern. noaa.govcdnsciencepub.com Field observations suggest that DOSS can persist for long periods, and experimental work indicates that its degradation is slowed by low temperatures, such as those found in deep-sea or cold marine environments. cdnsciencepub.com

Key research questions that remain to be answered include:

What are the specific microbial pathways and enzymes involved in the complete mineralization of this compound?

What are the identities and potential impacts of the intermediate transformation products formed during its biodegradation?

How do environmental factors specific to different ecosystems (e.g., deep-sea pressure, low temperatures, salinity, presence of marine snow) affect its degradation kinetics and mechanisms? noaa.govcdnsciencepub.comtos.org

Closing these knowledge gaps will provide a clearer picture of the environmental lifecycle of this compound and support the development of best practices for its use and disposal.

Q & A

Q. What are the key physicochemical properties of dihexyl sulfosuccinate critical for experimental design?

this compound (C₁₆H₂₉NaO₇S) is a sodium salt with a molecular weight of 388.45 g/mol. Key properties include:

  • Solubility : 364 g/L in water at 25°C, making it suitable for aqueous formulations .
  • pH : 5–7 in a 50 g/L aqueous solution, relevant for stability studies in biological or polymer applications .
  • Thermal stability : Decomposes at 230°C, necessitating controlled-temperature storage (15–25°C) .
  • Safety : Oral LD₅₀ (rat) of 1750 mg/kg (Category 4 acute toxicity), requiring proper lab handling protocols .

Q. What methodologies are recommended to assess the purity of this compound?

Purity verification involves:

  • Two-phase titration for quantifying active surfactant content (≥98.5% purity) .
  • Infrared (IR) spectroscopy to confirm structural integrity and detect impurities .
  • Karl Fischer titration to measure water content (4–5% in commercial samples), critical for reproducibility in hygroscopic-sensitive experiments .

Q. How is this compound applied in polymer and materials science research?

It functions as a surfactant or compatibilizer in:

  • Biodegradable polymer blends (e.g., polyhydroxybutyrate composites) to enhance interfacial interactions between hydrophobic polymers and hydrophilic fillers like starch .
  • Pharmaceutical coatings due to its FDA/EPA approval for use in controlled-release formulations .

Advanced Research Questions

Q. How can researchers address structural identification discrepancies caused by isomerism in this compound?

this compound has structural isomers (e.g., sodium bis(1-methylpentyl) vs. sodium bis(n-hexyl) sulfosuccinate), often mislabeled as "Aerosol MA" in commercial sources. To resolve ambiguities:

  • Use NMR spectroscopy (¹H/¹³C) to differentiate branching in alkyl chains .
  • Cross-reference CAS numbers (e.g., 3006-15-3 for the linear isomer) and supplier documentation rigorously .
  • Validate identity via chromatographic retention times (HPLC/GC) against certified standards .

Q. What experimental strategies resolve contradictions in surfactant behavior across studies?

Conflicting reports on critical micelle concentration (CMC) or aggregation behavior may arise from:

  • Isomeric impurities : Purify samples via recrystallization or column chromatography .
  • Ionic strength variations : Standardize buffer conditions (e.g., 0.1 M NaCl) to minimize counterion effects .
  • Dynamic light scattering (DLS) and small-angle X-ray scattering (SAXS) to characterize micelle size/structure under controlled pH and temperature .

Q. How to design experiments evaluating this compound’s role in biodegradable polymer performance?

  • Mechanical testing : Compare tensile strength of polymer blends with/without surfactant using ASTM D638 .
  • Degradation studies : Monitor weight loss in compost (ISO 14855) or enzymatic hydrolysis assays .
  • Morphological analysis : Use SEM/TEM to assess surfactant-mediated dispersion of fillers (e.g., cellulose) .

Methodological Considerations

  • Safety protocols : Use fume hoods and PPE (gloves, goggles) due to Xi hazard classification (irritant) .
  • Storage : Store in airtight containers at room temperature to prevent hygroscopic degradation .
  • Data validation : Cross-check purity, isomer identity, and application-specific performance metrics against peer-reviewed studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.